molecular formula C20H18N2O2S B3617665 1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea

1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea

Cat. No.: B3617665
M. Wt: 350.4 g/mol
InChI Key: XZXXQJBIVIOGNK-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group (-NH-C(=S)-NH-) flanked by two aromatic rings, one of which is substituted with a methoxy group (-OCH3) and the other with a phenoxy group (-O-C6H5).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 3-methoxyaniline with 4-phenoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

3-Methoxyaniline+4-Phenoxyphenyl isothiocyanateThis compound\text{3-Methoxyaniline} + \text{4-Phenoxyphenyl isothiocyanate} \rightarrow \text{this compound} 3-Methoxyaniline+4-Phenoxyphenyl isothiocyanate→this compound

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired thiourea compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfenic, sulfinic, or sulfonic acids.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. The aromatic rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding specificity and potency.

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)-3-phenylthiourea
  • 1-(4-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea
  • 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea

Comparison: 1-(3-Methoxyphenyl)-3-(4-phenoxyphenyl)thiourea is unique due to the presence of both methoxy and phenoxy substituents on the aromatic rings. This structural feature enhances its solubility and reactivity compared to similar compounds with only one type of substituent. Additionally, the combination of these substituents can influence the compound’s biological activity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-23-19-9-5-6-16(14-19)22-20(25)21-15-10-12-18(13-11-15)24-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXXQJBIVIOGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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